molecular formula C18H12BrN3O3S B3414541 5-(2-(3-bromophenyl)-2-oxoethyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 946346-41-4

5-(2-(3-bromophenyl)-2-oxoethyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B3414541
CAS No.: 946346-41-4
M. Wt: 430.3 g/mol
InChI Key: ISQVSFCQXAAPKX-UHFFFAOYSA-N
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Description

The compound 5-(2-(3-bromophenyl)-2-oxoethyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one (hereafter referred to as Compound A) is a thiazolo[4,5-d]pyridazinone derivative characterized by a fused bicyclic core. Key structural features include:

  • 3-Bromophenyl-2-oxoethyl group at position 5, introducing electron-withdrawing properties via the bromine substituent.
  • Furan-2-yl moiety at position 7, contributing π-electron-rich aromaticity.
  • Methyl group at position 2, enhancing steric stability.

Properties

IUPAC Name

5-[2-(3-bromophenyl)-2-oxoethyl]-7-(furan-2-yl)-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN3O3S/c1-10-20-16-17(26-10)15(14-6-3-7-25-14)21-22(18(16)24)9-13(23)11-4-2-5-12(19)8-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQVSFCQXAAPKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)C3=CC(=CC=C3)Br)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Modifications

Thiazolo[4,5-d]Pyridazinone Derivatives
  • Compound B (7-(2-furyl)-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one) shares the thiazolo[4,5-d]pyridazinone core but differs at positions 2 (pyrrolidinyl vs. methyl) and 5 (unsubstituted vs. 3-bromophenyl-2-oxoethyl). Pyrrolidinyl groups enhance solubility, while methyl groups prioritize steric compactness .
  • Compound C (2-pyrrolidin-1-yl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one) replaces the furan with a thiophene, increasing hydrophobicity and altering electronic interactions due to sulfur’s polarizability .
Thiazolo[4,5-d]Pyrimidinone Derivatives
  • Compound D (6-ethyl-5-((2-oxo-2-(p-tolyl)ethyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one) features a pyrimidinone core instead of pyridazinone, reducing ring strain. The p-tolyl group introduces electron-donating effects, contrasting with Compound A’s electron-withdrawing bromine .

Substituent Effects on Bioactivity

Analgesic Activity
  • Compound B derivatives with electron-donating substituents (e.g., -OCH₃, -NH₂) at the aryl fragment exhibit stronger analgesic effects in "hot plate" and "acetic acid cramps" assays. In contrast, Compound A’s 3-bromophenyl group may reduce potency due to its electron-withdrawing nature .
  • Halogenated analogs : Chlorophenyl-substituted compounds (e.g., 5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-6-methyl-3-phenyl-2-thioxothiazolo[4,5-d]pyrimidin-7(6H)-one) show moderate activity, suggesting bromine’s larger atomic radius in Compound A could enhance receptor binding via hydrophobic interactions .

Structural and Electronic Properties

Property Compound A Compound B Compound C
Core Structure Thiazolo[4,5-d]pyridazinone Thiazolo[4,5-d]pyridazinone Thiazolo[4,5-d]pyridazinone
Position 2 Substituent Methyl Pyrrolidinyl Pyrrolidinyl
Position 5 Substituent 3-Bromophenyl-2-oxoethyl Unsubstituted Unsubstituted
Position 7 Substituent Furan-2-yl Furan-2-yl Thiophen-2-yl
Electronic Profile Electron-withdrawing (Br) Electron-neutral (pyrrolidine) Electron-rich (thiophene)
Bioactivity Not reported Strong analgesic Moderate analgesic

Research Findings and Implications

  • Synthetic Challenges : Bromophenyl incorporation in Compound A may necessitate specialized reagents (e.g., caesium carbonate) for alkylation, as seen in similar oxadiazole syntheses .
  • Activity Predictions : Compound A’s bromine atom could enhance target binding in CNS disorders, though its electron-withdrawing nature may offset gains from furan’s π-electron density.
  • Comparative Gaps : Direct biological data for Compound A is absent, unlike its analogs. Future studies should prioritize in vitro assays (e.g., cyclooxygenase inhibition) to validate theoretical predictions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-(3-bromophenyl)-2-oxoethyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one
Reactant of Route 2
5-(2-(3-bromophenyl)-2-oxoethyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one

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